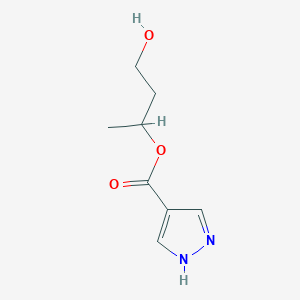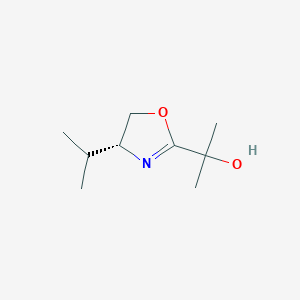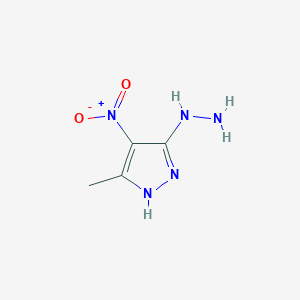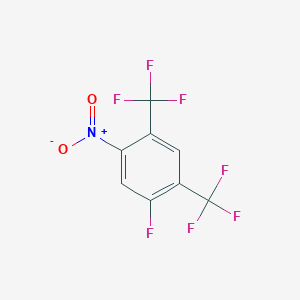![molecular formula C29H27N3O3 B12870661 3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- is a complex organic compound that belongs to the class of indeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both indeno and pyrazole moieties, contributes to its distinct chemical properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indanone derivatives with hydrazine derivatives can lead to the formation of the indeno-pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Indeno[1,2-c]pyrazole-2-carboxamide: Another indeno-pyrazole derivative with similar structural features.
Indeno[1,2-c]pyrazole-3-carboxamide: Differing in the position of the carboxamide group.
Indeno[1,2-c]pyrazole-4-carboxamide: Another positional isomer with distinct properties.
Uniqueness
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- is unique due to its specific substitution pattern and the presence of both hydroxybiphenyl and hydroxycyclohexyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C29H27N3O3 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
N-(4-hydroxycyclohexyl)-3-[4-(4-hydroxyphenyl)phenyl]-1,4-dihydroindeno[1,2-c]pyrazole-6-carboxamide |
InChI |
InChI=1S/C29H27N3O3/c33-23-10-5-18(6-11-23)17-1-3-19(4-2-17)27-26-16-21-15-20(7-14-25(21)28(26)32-31-27)29(35)30-22-8-12-24(34)13-9-22/h1-7,10-11,14-15,22,24,33-34H,8-9,12-13,16H2,(H,30,35)(H,31,32) |
Clave InChI |
VKPCXCHYSBVEMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C4=C(C3)C(=NN4)C5=CC=C(C=C5)C6=CC=C(C=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)





![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)

